molecular formula C10H18O4 B8715357 methyl 2-(5-hydroxytetrahydro-2H-pyran-2-yl)-2-methylpropanoate

methyl 2-(5-hydroxytetrahydro-2H-pyran-2-yl)-2-methylpropanoate

Cat. No.: B8715357
M. Wt: 202.25 g/mol
InChI Key: WBXXFAOFOPOSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-hydroxytetrahydro-2H-pyran-2-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-(5-hydroxyoxan-2-yl)-2-methylpropanoate

InChI

InChI=1S/C10H18O4/c1-10(2,9(12)13-3)8-5-4-7(11)6-14-8/h7-8,11H,4-6H2,1-3H3

InChI Key

WBXXFAOFOPOSPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CO1)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(benzyloxy)tetrahydro-2H-pyran-2-yl acetate (281 mg, 1.123 mmol) and ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane (783 mg, 4.49 mmol) in DCM (5 mL) at −78° C. was added BF3.OEt2 (0.228 mL, 1.796 mmol). The reaction mixture was gradually allowed to warm to rt and stirred at rt for 18 h. The reaction mixture was quenched with sat. NaHCO3 (5 mL) and diluted with DCM (20 mL). The organic layer was separated, washed with water, brine, dried (MgSO4) and concentrated. The crude product was purified by silica gel FCC (10-20% EtOAc in hexanes) to afford methyl 2-(5-(benzyloxy)tetrahydro-2H-pyran-2-yl)-2-methylpropanoate as a colorless oil (253 mg). To a solution of methyl 2-(5-(benzyloxy)tetrahydro-2H-pyran-2-yl)-2-methylpropanoate (250 mg) in MeOH (20 mL) was added 10% Pd—C (59.7 mg) and the reaction mixture was hydrogenated at 40 psi overnight. The suspension was filtered and the filtrate was evaporated to dryness to afford methyl 2-(5-hydroxytetrahydro-2H-pyran-2-yl)-2-methylpropanoate as a clear oil (188 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
59.7 mg
Type
catalyst
Reaction Step One

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